4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile
Overview
Description
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile is an organic compound with the molecular formula C9H10N2O. It is characterized by a pyridine ring fused with a butanenitrile group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile are currently unknown . More research is needed to determine the specific pathways this compound affects and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . More research is needed to understand how factors such as temperature, pH, and the presence of other compounds might affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile typically involves the reaction of 2-oxo-1,2-dihydropyridine with butanenitrile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitriles.
Scientific Research Applications
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiproliferative activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid
- 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanamide
- 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanol
Uniqueness
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile is unique due to its specific nitrile group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-(2-oxopyridin-1-yl)butanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATGMSOWZLACSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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